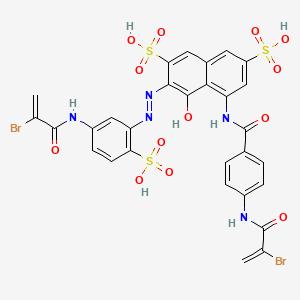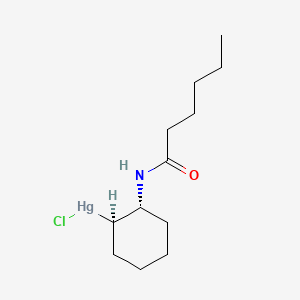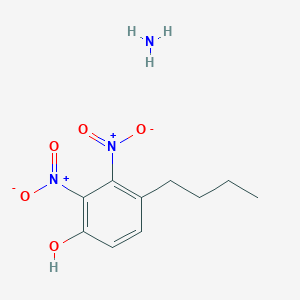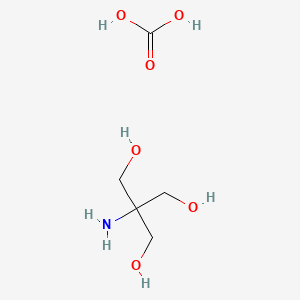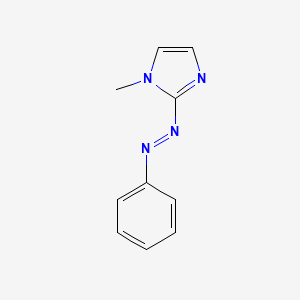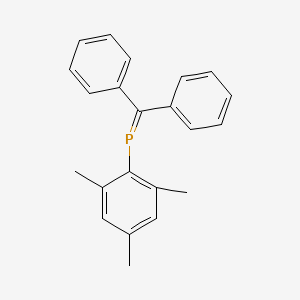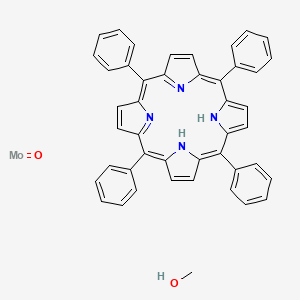
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is a complex compound that belongs to the family of metalloporphyrins. Metalloporphyrins are known for their unique chemical properties and their ability to mimic the functions of natural enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin typically involves the reaction of 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin with a molybdenum precursor in the presence of methanol. One common method involves reacting 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin with molybdenum trioxide (MoO3) in phenol at elevated temperatures . The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient purification techniques, and ensuring the safety and environmental compliance of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its molybdenum center.
Reduction: It can also undergo reduction reactions, where the molybdenum center plays a crucial role.
Substitution: The compound can undergo substitution reactions, particularly at the peripheral phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo-molybdenum species, while reduction reactions could produce reduced molybdenum complexes .
Wissenschaftliche Forschungsanwendungen
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin exerts its effects involves its molybdenum center, which can undergo various oxidation states. This allows the compound to participate in redox reactions, facilitating the transfer of electrons. The porphyrin ring structure also plays a role in stabilizing the compound and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin zinc: This compound is similar in structure but contains zinc instead of molybdenum.
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin manganese: This compound contains manganese and is used in the development of solar cells.
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin rhenium: This compound contains rhenium and is studied for its stability and spectral properties.
Uniqueness
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is unique due to its molybdenum center, which provides distinct redox properties and catalytic capabilities. This makes it particularly valuable in applications requiring efficient electron transfer and catalytic activity .
Eigenschaften
CAS-Nummer |
74751-79-4 |
|---|---|
Molekularformel |
C45H34MoN4O2 |
Molekulargewicht |
758.7 g/mol |
IUPAC-Name |
methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.CH4O.Mo.O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2;;/h1-28,45-46H;2H,1H3;; |
InChI-Schlüssel |
UNUQEEOFKDKAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CO.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.O=[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


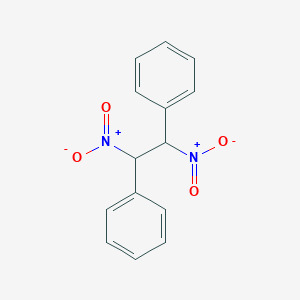


![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
